
4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The primary mechanism of action for this compound is believed to involve inhibition of phosphodiesterase enzymes, particularly PDE4. By inhibiting PDE4, the compound increases intracellular levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including inflammation and smooth muscle relaxation.
1. Phosphodiesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on PDE4. For instance, studies have shown that certain sulfonamide derivatives demonstrate selective inhibition towards PDE4D isoforms, which is associated with reduced inflammatory responses and improved airway function in models of asthma and COPD .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vivo studies indicated that it effectively reduced eosinophil accumulation in lung tissues following allergen exposure. This effect is mediated through the blockade of pro-inflammatory cytokines such as IL-4 and IL-5 .
3. Smooth Muscle Relaxation
Another critical area of activity is the relaxation of smooth muscle tissues. The compound has shown potent effects in reducing contractions in smooth muscle preparations, suggesting potential therapeutic applications in conditions characterized by smooth muscle hyperactivity .
Case Study 1: Efficacy in Asthma Models
In a study involving A/J mice subjected to allergen-induced airway hyperreactivity (AHR), administration of the compound significantly inhibited AHR and eosinophilic inflammation. The results indicated a dose-dependent response with notable efficacy at lower doses compared to traditional PDE4 inhibitors like rolipram .
Case Study 2: Vascular Smooth Muscle Relaxation
Research involving porcine models demonstrated that the compound induced greater relaxation in vascular smooth muscle compared to other PDE inhibitors. This suggests potential applications in treating vascular disorders where smooth muscle contraction plays a role .
Comparative Biological Activity Table
Compound Name | PDE Inhibition IC50 (nM) | Anti-inflammatory Activity | Smooth Muscle Relaxation |
---|---|---|---|
This compound | TBD | Significant reduction in eosinophils | High potency |
Rolipram | 410 | Moderate | Moderate |
Cilomilast | TBD | Low | Low |
科学研究应用
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against human immunodeficiency virus (HIV). The compound functions as an inhibitor of HIV replication, showcasing potential as a therapeutic agent in the treatment of HIV infections. The synthesis methods and biological evaluations demonstrate its efficacy in inhibiting viral activity through specific molecular interactions with viral components .
Anticancer Properties
The compound has been evaluated for its anticancer potential. It is part of a broader class of sulfonamide derivatives that have shown promising results in preclinical studies targeting various cancer cell lines. For instance, studies have indicated that modifications to the sulfonamide structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development in anticancer therapies .
Enzyme Inhibition
The compound acts as an inhibitor of certain enzymes involved in metabolic processes. Its sulfonamide group is known to interact with various biological targets, leading to inhibition of enzyme activity that is crucial for cellular function. This characteristic makes it valuable in drug design aimed at modulating enzyme activity for therapeutic benefits .
Antimicrobial Effects
In addition to its antiviral and anticancer properties, the compound has demonstrated antimicrobial activity against various bacterial strains. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic or in developing new antimicrobial agents .
Case Study 1: HIV Replication Inhibition
In a study focusing on HIV replication, 4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide was tested alongside other compounds. The results indicated a significant reduction in viral load in treated samples compared to controls, highlighting its potential as an effective antiviral agent .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. For example, it was found to be particularly effective against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), suggesting that structural modifications could lead to the development of more potent anticancer drugs .
属性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-13(2)24-19(10-14(3)22-24)21-20(25)17-6-8-18(9-7-17)29(26,27)23-11-15(4)28-16(5)12-23/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNAIRQBWKPJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。